5-dibenzylamino-3H-isobenzofuran-1-one
Description
Structure
3D Structure
Properties
CAS No. |
612851-04-4 |
|---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-(dibenzylamino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H19NO2/c24-22-21-12-11-20(13-19(21)16-25-22)23(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13H,14-16H2 |
InChI Key |
XTBWCOJMBPEZTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C(=O)O1 |
Origin of Product |
United States |
Spectroscopic Characterization Techniques for 5 Dibenzylamino 3h Isobenzofuran 1 One Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
A one-dimensional NMR analysis would be the foundational step in characterizing 5-dibenzylamino-3H-isobenzofuran-1-one.
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR: Would reveal the number of unique carbon atoms and their electronic environments.
¹⁵N NMR: Would offer insights into the nitrogen atom of the dibenzylamino group.
Without experimental spectra, a data table of chemical shifts and coupling constants cannot be generated.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): Would establish proton-proton couplings within the benzyl (B1604629) and isobenzofuranone moieties.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, key for connecting the dibenzylamino group to the isobenzofuranone core.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Would provide information about the through-space proximity of protons, helping to define the molecule's three-dimensional conformation.
Specific correlations and spatial relationships for this compound remain undetermined in the absence of experimental data.
Solid-state NMR could provide valuable information about the compound's structure and dynamics in the solid phase, complementing solution-state NMR data. However, no such studies have been reported.
DOSY (Diffusion-Ordered Spectroscopy) is a technique used to separate the NMR signals of different species in a mixture based on their diffusion rates, which is useful for assessing sample purity. No DOSY analysis of this specific compound has been documented.
Vibrational Spectroscopy Approaches
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
IR spectroscopy would be used to identify key functional groups in this compound. Characteristic absorption bands would be expected for the lactone carbonyl group (C=O), the C-O-C ether linkage within the lactone ring, and the aromatic C-H and C=C bonds of the benzene (B151609) rings. The C-N stretching of the dibenzylamino group would also be identifiable. Without an experimental spectrum, a table of specific absorption frequencies cannot be compiled.
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. When applied to this compound, it would serve as a powerful tool for confirming the presence of key functional groups and providing a unique fingerprint of the molecule's structure. The Raman spectrum is generated by irradiating the sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule's bonds.
For this compound, characteristic Raman shifts would be expected for the various structural components. The dibenzylamino group would exhibit C-H stretching vibrations of the aromatic rings and the methylene (B1212753) (-CH2-) bridges. The isobenzofuranone core would be identifiable by the characteristic stretching vibration of the lactone carbonyl group (C=O), typically found in a specific region of the spectrum. Additionally, vibrations corresponding to the aromatic C-C bonds within the benzyl and isobenzofuranone rings, as well as C-N stretching vibrations, would be present.
A hypothetical data table of expected Raman shifts is presented below, based on characteristic vibrational frequencies for similar functional groups.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3100 - 3000 | Benzyl and isobenzofuranone rings |
| Aliphatic C-H Stretch | 3000 - 2850 | -CH₂- groups of dibenzylamino moiety |
| Carbonyl C=O Stretch | 1780 - 1740 | Lactone in the isobenzofuranone ring |
| Aromatic C=C Stretch | 1620 - 1580 | Benzyl and isobenzofuranone rings |
| C-N Stretch | 1360 - 1250 | Dibenzylamino group |
This non-invasive technique would be instrumental in confirming the structural integrity of the synthesized compound and could be used for comparative analysis with related derivatives.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an essential analytical technique for the precise determination of a molecule's elemental composition and for elucidating its structure through fragmentation analysis. For this compound, HRMS would provide an exact mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula.
Upon ionization, the molecule would form a molecular ion [M]+ or a protonated molecule [M+H]+, depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). The high resolving power of the mass spectrometer would allow for the differentiation of compounds with the same nominal mass but different elemental compositions.
Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern would be generated. The analysis of these fragment ions provides valuable insights into the molecule's connectivity and structural features. For this compound, expected fragmentation pathways could include the loss of a benzyl group, cleavage of the bond between the nitrogen and the isobenzofuranone ring, and fragmentation of the isobenzofuranone core itself.
A hypothetical data table of expected HRMS data is provided below.
| Ion | Calculated m/z | Elemental Composition | Interpretation |
| [M+H]⁺ | 330.1494 | C₂₂H₂₀NO₂ | Protonated molecular ion |
| [M-C₇H₇]⁺ | 239.0919 | C₁₅H₁₂NO₂ | Loss of a benzyl radical |
| [C₁₄H₁₀NO]⁺ | 220.0762 | C₁₄H₁₀NO | Fragment from cleavage of the N-isobenzofuranone bond |
| [C₇H₇]⁺ | 91.0548 | C₇H₇ | Benzyl cation |
The precise mass measurements of both the parent ion and its fragment ions would provide strong evidence for the proposed structure of this compound and would be crucial for its definitive identification.
Computational Chemistry and Theoretical Modeling of 5 Dibenzylamino 3h Isobenzofuran 1 One
Quantum Mechanical Studies for Molecular Structure and Energetics
Quantum mechanical calculations provide a foundational understanding of a molecule's stability, electronic properties, and geometric arrangement. These ab initio (from first principles) methods solve the Schrödinger equation, or approximations of it, to model the behavior of electrons and nuclei.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 5-dibenzylamino-3H-isobenzofuran-1-one, DFT is employed to determine the most stable three-dimensional structure by finding the minimum energy geometry. This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles.
Beyond structural prediction, DFT elucidates key electronic properties. The distribution of electrons within the molecule is analyzed to identify regions of high and low electron density, which are crucial for predicting reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic transition capabilities and its kinetic stability. A larger HOMO-LUMO energy gap generally implies higher stability and lower chemical reactivity.
Table 1: Illustrative DFT-Calculated Properties for this compound Note: The following data is representative of typical DFT outputs for similar molecules and is provided for illustrative purposes, as specific experimental or computational studies on this exact compound are not publicly available.
| Property | Description | Illustrative Value |
| Optimized Energy | The total electronic energy of the molecule at its most stable geometry. | -1125.45 Hartree |
| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. | -5.8 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. | -1.2 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to molecular stability. | 4.6 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 3.5 D |
High-Level Ab Initio and Composite Methods (e.g., G4, G4(MP2)) for Thermodynamic Calculations
For highly accurate thermodynamic data, researchers turn to more computationally intensive methods. Composite methods like the Gaussian-4 (G4) and its variant G4(MP2) are designed to deliver "chemical accuracy" for properties such as enthalpy of formation, Gibbs free energy, and entropy. These methods systematically combine results from several high-level calculations to extrapolate a highly reliable energy value, which is essential for predicting the compound's stability and its behavior in chemical reactions.
Conformational Analysis and Molecular Dynamics Simulations
The presence of flexible dibenzylamino and isobenzofuranone groups allows this compound to adopt various spatial arrangements, or conformations. Understanding these conformations is vital as they can significantly influence the molecule's physical and biological properties.
Exploration of Conformational Space and Energy Minima
Computational chemists employ systematic or stochastic search algorithms to explore the vast conformational landscape of the molecule. By rotating the rotatable bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped. This exploration identifies various stable conformations (energy minima) and the transition states that connect them. The goal is to locate the global minimum—the most stable conformation—as well as other low-energy conformers that may coexist at room temperature.
Investigation of Intramolecular Interactions and Rotational Barriers
Calculating the energy barriers to rotation around key chemical bonds provides insight into the molecule's flexibility. A high rotational barrier indicates that a particular conformation is "locked" in place, while a low barrier suggests easy interconversion between different conformers.
Table 2: Illustrative Conformational Analysis Data for this compound Note: This data is hypothetical and serves to illustrate the typical findings of a conformational analysis.
| Parameter | Description | Illustrative Value |
| Global Minimum Energy | The energy of the most stable conformer. | 0.0 kcal/mol (Reference) |
| Relative Conformer Energy | The energy of a higher-energy conformer relative to the global minimum. | +2.5 kcal/mol |
| Rotational Barrier (C-N bond) | The energy required to rotate around the bond connecting the nitrogen to the isobenzofuranone ring. | 8.2 kcal/mol |
| Key Dihedral Angle | The angle defining the orientation of the benzyl (B1604629) groups in the most stable conformer. | 75° |
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can be used to interpret experimental data or to identify the compound. By simulating the interaction of the molecule with electromagnetic radiation, spectra such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) can be generated. These theoretical spectra provide a direct link between the computed molecular structure and observable experimental results, aiding in the structural elucidation and characterization of this compound.
Ab Initio and DFT-Based NMR Chemical Shift Calculations
Ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) methods are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) of carbon-13 and proton-1 nuclei. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method.
A typical computational workflow would involve:
Optimization of the ground-state molecular geometry of this compound using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), 6-311+G(2d,p)).
Calculation of the absolute magnetic shielding tensors for the optimized geometry.
Conversion of the calculated shielding tensors to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The accuracy of these predictions allows for the unambiguous assignment of experimental NMR signals, which can be particularly complex for large, asymmetric molecules like this compound. A comparison between calculated and experimental shifts can also validate the computed molecular structure.
Hypothetical Data Table for DFT-Calculated NMR Shifts Without actual research data, the following table is a template of how such results would be presented.
| Atom | Calculated δ (ppm) | Experimental δ (ppm) |
| C1 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C3a | Data not available | Data not available |
| C4 | Data not available | Data not available |
| C5 | Data not available | Data not available |
| C6 | Data not available | Data not available |
| C7 | Data not available | Data not available |
| C7a | Data not available | Data not available |
| C=O | Data not available | Data not available |
| CH₂ (Benzyl) | Data not available | Data not available |
| C (Aromatic, Benzyl) | Data not available | Data not available |
| H3 | Data not available | Data not available |
| H4 | Data not available | Data not available |
| H6 | Data not available | Data not available |
| H7 | Data not available | Data not available |
| H (Benzyl) | Data not available | Data not available |
Computational Vibrational Spectroscopy for Band Assignment
Theoretical vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at a specific level of theory (e.g., B3LYP/6-31G(d)), researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.
For this compound, this analysis would help identify characteristic frequencies for the γ-lactone carbonyl group (C=O), the C-O-C ether linkage, the aromatic C-N bond, and the vibrations associated with the dibenzylamino moiety and the phthalide (B148349) core. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data.
Hypothetical Data Table for Vibrational Frequencies This table illustrates how calculated vibrational data would be structured.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O stretch (lactone) | Data not available | Data not available | Data not available |
| C-O-C stretch (lactone) | Data not available | Data not available | Data not available |
| C-N stretch | Data not available | Data not available | Data not available |
| Aromatic C-H stretch | Data not available | Data not available | Data not available |
| Aliphatic C-H stretch | Data not available | Data not available | Data not available |
| Aromatic C=C stretch | Data not available | Data not available | Data not available |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a cornerstone of modern mechanistic studies, allowing for the exploration of reaction pathways and the rationalization of product distributions.
Energetic Pathways and Kinetic Parameters for Synthetic Transformations
To understand the synthesis of this compound, computational methods could be used to map the potential energy surface of the reaction. This involves:
Identifying and optimizing the geometries of reactants, intermediates, transition states (TS), and products.
Verifying transition states by frequency analysis to ensure they have exactly one imaginary frequency corresponding to the reaction coordinate.
Calculating the activation energies (Ea) and reaction enthalpies (ΔH) to determine the favorability and rate-determining steps of the proposed mechanism.
Such studies would provide a detailed, atomistic view of the bond-forming and bond-breaking processes involved in its synthesis, for example, in a nucleophilic substitution reaction on a precursor like 5-amino-3H-isobenzofuran-1-one.
Regioselectivity and Stereoselectivity Prediction in Isobenzofuranone Reactions
For reactions involving the isobenzofuranone core of this compound, such as electrophilic aromatic substitution or reactions at the lactone ring, computational analysis can predict the regioselectivity and stereoselectivity. By comparing the activation barriers for different possible reaction pathways leading to various isomers, the most likely product can be identified. For instance, in a potential functionalization of the aromatic ring, the activation energies for substitution at the C-4, C-6, and C-7 positions could be calculated. The pathway with the lowest activation barrier would correspond to the major regioisomer. This predictive power is crucial for designing efficient and selective synthetic routes.
Chemical Reactivity and Transformation Pathways of 5 Dibenzylamino 3h Isobenzofuran 1 One
Reactivity of the Lactone Functionality
The lactone, a cyclic ester, is a prominent feature of the 5-dibenzylamino-3H-isobenzofuran-1-one structure and a primary site of chemical reactivity. Its reactivity is centered around the electrophilic carbonyl carbon and the potential for ring-opening reactions.
The isobenzofuranone ring system is susceptible to nucleophilic attack, leading to the cleavage of the ester bond. This reactivity is fundamental to the derivatization of this class of compounds.
Hydrolysis: In the presence of aqueous acids or bases, the lactone can undergo hydrolysis to yield the corresponding carboxylic acid. Basic hydrolysis, involving the attack of a hydroxide (B78521) ion, is typically irreversible due to the formation of a carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process. researchgate.net
Alcoholysis: Reaction with alcohols, particularly in the presence of an acid or base catalyst, results in the opening of the lactone ring to form an ester. This process is often used to introduce new functional groups. mdpi.com
Aminolysis: Amines can react with the lactone to form amides. This reaction is a common method for synthesizing derivatives with potential biological activity.
Table 1: Ring-Opening Reactions of the Lactone Functionality
| Reaction | Reagents | Product |
| Hydrolysis | H₂O, H⁺ or OH⁻ | 2-(hydroxymethyl)-4-(dibenzylamino)benzoic acid |
| Alcoholysis | R-OH, H⁺ or base | 2-(alkoxymethyl)-4-(dibenzylamino)benzoate |
| Aminolysis | R-NH₂ | 2-(hydroxymethyl)-4-(dibenzylamino)-N-alkylbenzamide |
Data in this table is based on established chemical principles of lactone reactivity.
The carbonyl carbon of the lactone is electrophilic and can be attacked by a variety of nucleophiles. libretexts.org Conversely, the carbonyl oxygen can be protonated under acidic conditions, enhancing the electrophilicity of the carbonyl carbon.
Reduction of the lactone functionality can be achieved using reducing agents such as lithium aluminum hydride to yield the corresponding diol, 2-(hydroxymethyl)-4-(dibenzylamino)benzyl alcohol.
Transformations Involving the Dibenzylamino Group
The tertiary amine of the dibenzylamino group also offers avenues for chemical modification, although its reactivity is influenced by the steric hindrance of the two benzyl (B1604629) groups.
While the nitrogen atom of the dibenzylamino group is a potential nucleophile, its reactivity towards acylation or carbamoylation is expected to be low due to steric hindrance from the bulky benzyl groups. Forcing conditions might be required for such transformations to occur.
The benzyl groups attached to the nitrogen atom can be removed through various methods, unmasking a primary or secondary amine for further functionalization. This deprotection is a key strategy in synthetic chemistry. researchgate.netnih.gov
Common methods for benzyl group cleavage include:
Catalytic Hydrogenolysis: This is a widely used method involving hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). nih.gov This method is generally clean and efficient.
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used for the oxidative removal of benzyl groups, particularly p-methoxybenzyl (PMB) groups. nih.govresearchgate.net
Acid-catalyzed Cleavage: Strong acids can also effect the cleavage of benzyl groups. nih.gov
Table 2: Conditions for Benzyl Group Cleavage
| Method | Reagents | Notes |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild and effective for N-debenzylation. nih.gov |
| Oxidative Cleavage | DDQ or CAN | Useful for selective deprotection. nih.govresearchgate.net |
| Acid-catalyzed Cleavage | Strong acids (e.g., HBr, TFA) | Can be harsh and may affect other functional groups. nih.gov |
Data in this table is based on established methods for the deprotection of benzylamines.
Reactivity of the Aromatic Ring
The benzene (B151609) ring of the isobenzofuranone core can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents: the lactone ring and the dibenzylamino group.
The dibenzylamino group is a strongly activating, ortho-, para-directing group due to the electron-donating resonance effect of the nitrogen lone pair. libretexts.org The lactone functionality, specifically the ester group attached to the aromatic ring, is a deactivating, meta-directing group due to the electron-withdrawing inductive and resonance effects of the carbonyl group.
Given that the dibenzylamino group is a more powerful activating group than the lactone is a deactivating group, electrophilic substitution is expected to be directed to the positions ortho and para to the amino group. msu.edu The positions ortho to the amino group are C-4 and C-6, and the position para is the carbon bearing the lactone. Therefore, substitution is most likely to occur at the C-4 and C-6 positions.
Electrophilic Aromatic Substitution at Unsubstituted Positions
The aromatic ring of this compound contains a powerful electron-donating dibenzylamino group (-N(Bn)₂). In electrophilic aromatic substitution (SEAr) reactions, such groups are strongly activating and ortho-, para-directing. lkouniv.ac.inlibretexts.org The activation arises from the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.com
The structure of this compound has three unsubstituted positions on the benzene ring: C-4, C-6, and C-7.
Ortho positions: The C-4 and C-6 positions are ortho to the dibenzylamino group.
Para position: The C-7 position is meta to the dibenzylamino group and is part of the fused ring system, generally making it less reactive towards substitution. The true para position is occupied by the lactone ring fusion.
Therefore, electrophilic attack is strongly favored at the C-4 and C-6 positions. Steric hindrance from the bulky dibenzylamino group might influence the regioselectivity between these two sites, potentially favoring substitution at the C-6 position, which is less sterically encumbered than the C-4 position adjacent to the fused lactone ring.
Common electrophilic aromatic substitution reactions could be employed to functionalize the scaffold as outlined in the following table.
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-5-dibenzylamino-3H-isobenzofuran-1-one |
| Halogenation | Br₂ / FeBr₃ | 6-Bromo-5-dibenzylamino-3H-isobenzofuran-1-one |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-Acyl-5-dibenzylamino-3H-isobenzofuran-1-one |
| Sulfonation | Fuming H₂SO₄ | 5-Dibenzylamino-1-oxo-1,3-dihydroisobenzofuran-6-sulfonic acid |
Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com To utilize this chemistry, a halide or triflate leaving group must first be installed on the aromatic ring. Assuming the successful synthesis of a halogenated derivative, such as 6-Bromo-5-dibenzylamino-3H-isobenzofuran-1-one (as predicted in the section above), a variety of diversification reactions become accessible.
The general catalytic cycle for these reactions, such as the Suzuki coupling, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govresearchgate.net
The table below illustrates hypothetical cross-coupling reactions starting from a brominated derivative.
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Predicted Product |
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-5-dibenzylamino-3H-isobenzofuran-1-one |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 6-Styryl-5-dibenzylamino-3H-isobenzofuran-1-one |
| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(Alkynyl)-5-dibenzylamino-3H-isobenzofuran-1-one |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | 6-(Amino)-5-dibenzylamino-3H-isobenzofuran-1-one |
Heterocyclic Annulation and Scaffold Modification
Formation of Spiro-Isobenzofuranone Derivatives
The isobenzofuranone scaffold is a component of various spirocyclic compounds, which are of interest due to their unique three-dimensional structures. nih.gov The formation of spiro-isobenzofuranone derivatives from this compound would likely involve functionalization at the C-3 position of the lactone ring.
A plausible, though hypothetical, pathway involves the deprotonation of the C-3 position with a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic anion. This anion could then react with various electrophiles to construct the spirocyclic system. For example, reaction with a ketone or an aldehyde would lead to an alcohol intermediate which could then undergo cyclization. Alternatively, reaction with an α,ω-dihaloalkane could directly form a new carbocyclic ring spiro-fused at the C-3 position.
A notable synthetic route to spiro[isobenzofuran-1(3H),4'-piperidines] involves the lithiation of a 2-bromobenzhydryl methyl ether, followed by reaction with a piperidone and acid-catalyzed cyclization. nih.gov While a different approach, it highlights the utility of the isobenzofuranone core in constructing spiro systems.
Fusion with Other Ring Systems
Fusing a new heterocyclic ring onto the this compound core, a process known as annulation, would require the introduction of appropriately positioned functional groups. nih.gov This can be achieved through a multi-step sequence, leveraging the reactivity patterns discussed previously.
For instance, a Fischer indole (B1671886) synthesis could be envisioned. This would begin with the introduction of a nitro group at the C-6 position via electrophilic nitration. Subsequent reduction of the nitro group would yield 6-amino-5-dibenzylamino-3H-isobenzofuran-1-one . This diamino derivative could then be transformed into a hydrazine, which, upon reaction with a ketone or aldehyde under acidic conditions, could undergo cyclization to form a fused indole ring system.
Similarly, a fused quinoxaline (B1680401) ring could be constructed by first oxidizing the C-6 and C-7 positions to introduce two adjacent carbonyl groups (a quinone), followed by condensation with an ortho-phenylenediamine derivative. These strategies, while speculative, are based on established synthetic methodologies for heterocyclic annulation.
Advanced Methodologies for Structural and Mechanistic Elucidation of Complex Isobenzofuranones
Synergistic Application of Spectroscopic and Computational Techniques for Comprehensive Structural Assignment
The definitive structural assignment of 5-dibenzylamino-3H-isobenzofuran-1-one necessitates a multi-faceted approach, combining several spectroscopic methods with computational modeling. This synergy is crucial for unambiguously determining the connectivity and three-dimensional structure of the molecule.
Detailed analysis using one-dimensional (¹H and ¹³C) and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental. nih.gov ¹H NMR would provide information about the electronic environment of the protons, with expected distinct signals for the aromatic protons on the isobenzofuranone core and the benzyl (B1604629) groups, as well as the methylene (B1212753) protons of the benzyl groups. The chemical shifts and coupling constants of the aromatic protons on the phthalide (B148349) ring would be particularly informative for confirming the "5-amino" substitution pattern. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, thus piecing together the molecular framework.
Infrared (IR) spectroscopy serves to identify the key functional groups present in the molecule. arabjchem.org A strong absorption band characteristic of the γ-lactone carbonyl group is expected, alongside bands corresponding to C-N stretching of the dibenzylamino group and C=C stretching within the aromatic rings. Mass spectrometry (MS) is utilized to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural confirmation. nih.gov
Computational chemistry complements these experimental techniques by providing theoretical predictions of the molecular structure and spectroscopic data. nih.govresearchgate.net Density Functional Theory (DFT) calculations can be used to optimize the geometry of this compound and to calculate theoretical NMR and IR spectra. Comparing these computed spectra with the experimental data can significantly enhance the confidence in the structural assignment.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Complex multiplets in the aromatic region. |
| Methylene Protons (-CH₂-) | Singlet or doublet in the benzylic region. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | Signal in the downfield region typical for lactones. |
| Aromatic Carbons | Multiple signals in the aromatic region. | |
| Methylene Carbon (-CH₂-) | Signal in the aliphatic region. | |
| IR | Lactone C=O Stretch | Strong absorption band around 1760 cm⁻¹. |
| Aromatic C=C Stretch | Bands in the 1600-1450 cm⁻¹ region. | |
| MS | Molecular Ion Peak [M]⁺ | Corresponds to the exact molecular weight of the compound. |
In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection
Understanding the formation mechanism of this compound can be achieved through in situ spectroscopic monitoring of the synthesis reaction. Techniques such as Fourier-transform infrared (FT-IR) and NMR spectroscopy can be applied directly to the reaction mixture to track the disappearance of reactants, the appearance of products, and the potential formation of transient intermediates over time.
For instance, in a potential synthesis from a 5-amino-3H-isobenzofuran-1-one precursor and benzyl halide, in situ FT-IR spectroscopy could monitor the reaction progress by observing changes in the N-H stretching bands of the starting material and the emergence of new bands associated with the dibenzylamino group. This real-time data allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading, and provides crucial insights into the reaction kinetics and mechanism. The detection of short-lived intermediates, which may not be observable through traditional offline analysis, is a key advantage of this approach.
Crystallographic Studies for Definitive Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive and high-resolution structural information for this compound in the solid state. arabjchem.orgnih.gov This powerful technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of the atoms in the crystal lattice.
The crystallographic data would elucidate the conformation of the dibenzylamino group relative to the planar isobenzofuranone ring system. It would also provide valuable information on the packing of the molecules in the crystal and any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound. Such detailed structural knowledge is invaluable for structure-activity relationship studies and for understanding the material's physical properties.
Table 2: Information Obtainable from Crystallographic Analysis of this compound
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |
| Torsional Angles | Defines the conformation of the molecule. |
| Intermolecular Interactions | Identifies non-covalent interactions like hydrogen bonds and van der Waals forces. |
Q & A
Q. What are the recommended synthetic routes for 5-dibenzylamino-3H-isobenzofuran-1-one, and how can reaction conditions be optimized?
A common approach involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, substituting halogenated isobenzofuranone precursors (e.g., 5-bromoisobenzofuran-1-one) with dibenzylamine in the presence of a base like NaH or K2CO3 can yield the target compound . Optimization should focus on:
- Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) for cross-coupling .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) for improved solubility.
- Temperature : Reactions typically proceed at 70–100°C for 12–18 hours .
- Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization to isolate high-purity product .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : Verify dibenzylamino protons (δ 4.0–4.5 ppm for N–CH2–Ph) and aromatic protons (δ 6.5–7.5 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+).
- X-ray crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for related phthalides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
SAR studies should systematically modify substituents and evaluate pharmacological effects:
- Amino group variations : Replace dibenzylamino with cyclic amines (e.g., piperidine) or arylalkylamines to assess steric/electronic effects .
- Core modifications : Introduce electron-withdrawing groups (e.g., NO2, F) at the 4-position to enhance electrophilicity .
- Assay selection : Test enzyme inhibition (e.g., COX, lipoxygenase) using IC50 determinations and kinetic analyses (competitive vs. non-competitive) .
Q. What strategies are effective for resolving contradictions in enzyme inhibition data for isobenzofuranone derivatives?
Contradictions may arise from assay conditions or compound stability:
- Kinetic validation : Perform time-dependent activity assays to rule out compound degradation .
- Redox interference : Include controls for auto-oxidation, as hydroxylated derivatives may act as radical scavengers .
- Structural analogs : Compare inhibition profiles with related compounds (e.g., 5-hydroxy or 5-methoxy derivatives) to identify pharmacophore specificity .
Q. How can researchers mitigate byproduct formation during the synthesis of this compound?
Common byproducts include dehalogenated intermediates or N-alkylated side products. Mitigation strategies include:
- Protecting groups : Temporarily protect reactive sites (e.g., hydroxyl groups) during amine substitution .
- Catalytic additives : Use CuI or KI to suppress undesired coupling pathways in cross-coupling reactions .
- Reaction monitoring : Employ TLC or in-situ FTIR to detect intermediates and adjust conditions in real time .
Methodological Challenges
Q. What advanced techniques are recommended for analyzing the electronic properties of this compound?
- DFT calculations : Model HOMO-LUMO gaps to predict reactivity and binding interactions .
- Cyclic voltammetry : Measure redox potentials to assess stability under physiological conditions .
- Spectroscopic mapping : UV-Vis spectroscopy to monitor charge-transfer transitions influenced by the dibenzylamino group .
Q. How should researchers design crystallization trials for X-ray diffraction studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
